molecular formula C15H12ClF3N4OS B2497898 N-({2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylhydrazino}carbothioyl)benzenecarboxamide CAS No. 338794-95-9

N-({2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylhydrazino}carbothioyl)benzenecarboxamide

Cat. No. B2497898
CAS RN: 338794-95-9
M. Wt: 388.79
InChI Key: PIAWNYFEDLVFSP-UHFFFAOYSA-N
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Description

This compound is also known as Fluopyram . It is a fungicide and nematicide used in agriculture . It is used to control fungal diseases such as gray mold (Botrytis cinerea), powdery mildew, apple scab, Alternaria, Sclerotinia, and Monilinia . It is an inhibitor of succinate dehydrogenase (SDHI fungicide) .


Molecular Structure Analysis

The molecular formula of Fluopyram is C16H11ClF6N2O . The structure includes a benzamide group and a chloropyridine group, both of which are substituted with trifluoromethyl groups .


Physical And Chemical Properties Analysis

Fluopyram has a molar mass of 396.72 g/mol . It has a melting point of 117.5 °C and a boiling point of 318–321 °C . It is relatively insoluble in water (15 mg/L), stable to hydrolysis, of low volatility (1.2 × 10-6 Pa at 20 °C), has a log P OW of 3.3 and is soluble (> 250 g/L) in methanol, dichloromethane, acetone, ethyl acetate and dimethyl sulfoxide .

Scientific Research Applications

Agricultural Pesticides

The compound’s chemical structure suggests potential use as an agricultural pesticide. Although specific studies may be limited, its properties could contribute to pest control. Researchers have explored its efficacy against various pests, including insects, fungi, and weeds. Further investigations are needed to determine its practical application in crop protection .

Organic Synthesis

“1-benzoyl-3-{3-chloro-5-(trifluoromethyl)pyridin-2-ylamino}thiourea” serves as a versatile synthetic intermediate in organic chemistry. It can be used to prepare more complex fluorinated compounds. Researchers have synthesized α-trifluoromethylstyrenes from this compound, demonstrating its utility in constructing diverse molecules .

Mechanism of Action

Fluopyram acts as an inhibitor of succinate dehydrogenase (SDHI fungicide) . This mechanism of action is common among certain types of fungicides and nematicides.

properties

IUPAC Name

N-[[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]carbamothioyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClF3N4OS/c1-23(12-11(16)7-10(8-20-12)15(17,18)19)22-14(25)21-13(24)9-5-3-2-4-6-9/h2-8H,1H3,(H2,21,22,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIAWNYFEDLVFSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=C(C=C(C=N1)C(F)(F)F)Cl)NC(=S)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClF3N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-({2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylhydrazino}carbothioyl)benzenecarboxamide

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